![molecular formula C7H12ClN3 B1395342 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride CAS No. 1306606-59-6](/img/structure/B1395342.png)
4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride
Overview
Description
4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride is a chemical compound with the molecular formula C7H12ClN3 . It is a solid substance and its molecular weight is 173.65 . The compound is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H11N3.ClH/c8-6-1-2-7-5(3-6)4-9-10-7;/h4,6H,1-3,8H2,(H,9,10);1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored at room temperature . The compound has a molecular weight of 173.65 .Scientific Research Applications
4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride has been studied for its potential applications in scientific research. It has been used in laboratory experiments to study its effects on the central nervous system, as well as its ability to reduce inflammation. It has also been used in studies of cell signaling pathways and to investigate the effects of drugs on the brain. Additionally, it has been used in studies of the effects of stress on the body, as well as to study the effects of certain hormones on the body.
Mechanism of Action
Target of Action
Indazole derivatives have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play crucial roles in cell cycle regulation and volume regulation, respectively .
Mode of Action
It’s known that kinase inhibitors typically work by binding to the atp-binding site of the kinase, preventing the transfer of a phosphate group to the substrate and thus inhibiting kinase activity .
Biochemical Pathways
Given its potential role as a kinase inhibitor, it may impact pathways regulated by chk1, chk2, and h-sgk . These could include cell cycle regulation, DNA damage response, and cell volume regulation .
Result of Action
As a potential kinase inhibitor, it could potentially halt cell cycle progression, impair dna damage response, or affect cell volume regulation .
Advantages and Limitations for Lab Experiments
The advantages of using 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride in laboratory experiments include its high solubility in water, its low toxicity, and its cost-effectiveness. Additionally, it has a wide range of applications in scientific research. However, there are some limitations to using this compound in laboratory experiments. It can be difficult to obtain pure samples of this compound, as it is often contaminated with other compounds. Additionally, it can be difficult to determine the exact concentration of this compound in a sample.
Future Directions
There are many potential future directions for 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride research. These include further investigations into its effects on the central nervous system, as well as its potential applications in the treatment of neurodegenerative diseases. Additionally, further research could be done to investigate its effects on the immune system, as well as its potential use in the treatment of autoimmune disorders. Additionally, further research could be done to investigate its potential use in the treatment of depression and anxiety. Finally, further research could be done to investigate its potential use in the treatment of cancer.
Safety and Hazards
properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-5-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c8-6-1-2-7-5(3-6)4-9-10-7;/h4,6H,1-3,8H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQZJERKLBLABI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=NN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74197-18-5 | |
Record name | 2H-Indazol-5-amine, 4,5,6,7-tetrahydro-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74197-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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